molecular formula C7H11F2N B2957935 2,2-Difluoro-6-azaspiro[3.4]octane CAS No. 2138549-16-1

2,2-Difluoro-6-azaspiro[3.4]octane

Cat. No.: B2957935
CAS No.: 2138549-16-1
M. Wt: 147.169
InChI Key: UEZPNWYUWUNQGA-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process can be carried out using readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of a base and a solvent, such as tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, minimal chromatographic purification steps are employed to streamline the production .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce an amine or a hydrocarbon .

Scientific Research Applications

2,2-Difluoro-6-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The spirocyclic structure also contributes to its stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride
  • 2-Oxa-6-azaspiro[3.4]octane

Uniqueness

This compound is unique due to its specific combination of a spirocyclic structure with fluorine atoms. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity, which are not observed in similar compounds .

Properties

IUPAC Name

2,2-difluoro-6-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)3-6(4-7)1-2-10-5-6/h10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZPNWYUWUNQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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